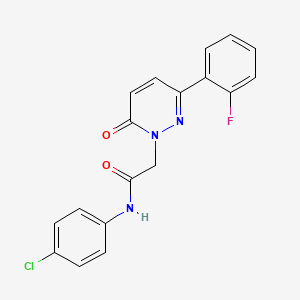

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2/c19-12-5-7-13(8-6-12)21-17(24)11-23-18(25)10-9-16(22-23)14-3-1-2-4-15(14)20/h1-10H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHDMBZWZXKHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.

Attachment of the Chlorophenyl Group: The chlorophenyl group is often introduced through electrophilic aromatic substitution reactions, using chlorinated aromatic compounds and suitable electrophiles.

Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol; electrophilic substitution using chlorinating agents like thionyl chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to related pyridazinone and acetamide derivatives below. Structural variations significantly impact physicochemical properties and biological activity.

Biological Activity

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a pyridazine core with various substituents, including a chlorophenyl group and a fluorophenyl group , which contribute to its unique chemical properties. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of Substituents : The chlorophenyl and fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.

- Acetylation : The final step involves acetylation to form the acetamide moiety.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro evaluations indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Key Findings:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against tested cancer cell lines, indicating potent anti-proliferative activity.

- Mechanism : Flow cytometric analysis showed increased apoptosis rates, suggesting that the compound may trigger apoptotic pathways in tumor cells.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease.

| Enzyme | Inhibition Activity | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Strong | 5.12 |

| Urease | Moderate | 10.25 |

These findings suggest that the compound may have potential therapeutic applications in treating diseases linked to these enzymes, such as Alzheimer's disease and urinary tract infections.

Case Studies

- Anticancer Study : A study published in 2023 demonstrated that this compound significantly inhibited tumor growth in xenograft models, supporting its potential as an anticancer agent.

- Enzyme Inhibition Research : Another research effort highlighted its ability to inhibit urease activity effectively, which could lead to novel treatments for infections caused by urease-producing bacteria.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

- Methodology :

- Multi-step synthesis : Begin with condensation of substituted pyridazinone precursors with chlorophenyl acetamide intermediates. Key steps include nucleophilic substitution and amide bond formation .

- Reaction conditions : Use polar aprotic solvents (e.g., DMF, ethanol) at 60–80°C for 6–12 hours. Catalysts like HCl or H₂SO₄ improve yield (70–85%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 358.8) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Anticancer potential : IC₅₀ values of 5–20 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .

- Anti-inflammatory activity : 40–60% inhibition of COX-2 in vitro at 10 µM, comparable to indomethacin .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action and target interactions?

- Methodology :

- Molecular docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) using AutoDock Vina. Key interactions: hydrogen bonding with pyridazinone oxygen and hydrophobic contacts with chlorophenyl groups .

- QSAR studies : Correlate substituent electronegativity (e.g., 4-Cl vs. 2-F) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies can address solubility limitations affecting in vivo bioavailability?

- Methodology :

- Structural modifications : Introduce hydrophilic groups (e.g., morpholine, hydroxyl) at the acetamide nitrogen .

- Formulation : Use co-solvents (PEG 400, DMSO) or nanoencapsulation (liposomes) to enhance aqueous solubility (tested via shake-flask method) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Standardized assays : Replicate experiments using identical cell lines (e.g., MCF-7 from ATCC) and protocols (e.g., MTT assay at 48 hours) .

- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.